C18H34Ino2

Beschreibung

The compound C₁₈H₃₄InO₂ is an organoindium derivative, likely structured as an indium-containing fatty acid or carboxylate. Organoindium compounds are rare in industrial applications but are studied for their catalytic and material science properties. The presence of indium introduces unique electronic and steric effects compared to analogous metal-organic compounds .

Eigenschaften

Molekularformel |

C18H34INO2 |

|---|---|

Molekulargewicht |

423.4 g/mol |

IUPAC-Name |

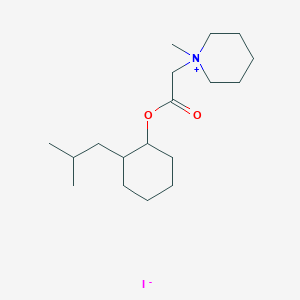

[2-(2-methylpropyl)cyclohexyl] 2-(1-methylpiperidin-1-ium-1-yl)acetate;iodide |

InChI |

InChI=1S/C18H34NO2.HI/c1-15(2)13-16-9-5-6-10-17(16)21-18(20)14-19(3)11-7-4-8-12-19;/h15-17H,4-14H2,1-3H3;1H/q+1;/p-1 |

InChI-Schlüssel |

KAPDALONSPMLTG-UHFFFAOYSA-M |

Kanonische SMILES |

CC(C)CC1CCCCC1OC(=O)C[N+]2(CCCCC2)C.[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oleic acid can be synthesized through the hydrolysis of triglycerides, which are the main constituents of natural fats and oils. The hydrolysis process involves breaking down the triglycerides into glycerol and fatty acids, including oleic acid. This can be achieved using water (hydrolysis) or steam (steam hydrolysis) under high pressure and temperature .

Industrial Production Methods: Industrially, oleic acid is produced by the saponification of fats and oils, followed by acidification. In this process, fats and oils are treated with a strong base, such as sodium hydroxide, to form soap and glycerol. The soap is then acidified to release the fatty acids, including oleic acid .

Analyse Chemischer Reaktionen

Types of Reactions: Oleic acid undergoes typical reactions of carboxylic acids and alkenes. Some of the key reactions include:

Hydrogenation: The double bond in oleic acid can be hydrogenated to form stearic acid, a saturated fatty acid.

Addition Reactions: Iodine can add across the double bond in oleic acid.

Common Reagents and Conditions:

Hydrogenation: Requires a catalyst such as palladium or nickel and hydrogen gas.

Oxidation: Can be carried out using oxidizing agents like potassium permanganate or ozone.

Addition Reactions: Iodine or bromine can be used to add across the double bond.

Major Products Formed:

Stearic Acid: Formed by hydrogenation of oleic acid.

Oxidation Products: Include aldehydes, ketones, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Oleic acid has a wide range of applications in scientific research and various industries:

Wirkmechanismus

Oleic acid exerts its effects through various molecular targets and pathways:

Cell Membrane: It is a key component of cell membranes, influencing their fluidity and function.

Cholesterol Metabolism: Oleic acid can modulate cholesterol metabolism by increasing the levels of high-density lipoprotein (HDL) and decreasing low-density lipoprotein (LDL) levels.

Anti-inflammatory Effects: It has been shown to have anti-inflammatory properties by modulating the expression of inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

9-Octadecenoic Acid (C₁₈H₃₄O₂)

Structural Similarities :

- Both compounds share an 18-carbon unsaturated hydrocarbon backbone.

- The oxygen content (O₂) in 9-octadecenoic acid is replaced by InO₂ in C₁₈H₃₄InO₂, suggesting a metal-carboxylate bond.

Key Differences :

5-Bromo-3-methyl-1H-indole-2-carboxylic Acid (C₉H₆BrNO₂)

Functional Similarities :

- Both compounds contain carboxylic acid groups, enabling coordination with metals or biomolecules.

- High molecular polarity due to electronegative substituents (Br in C₉H₆BrNO₂; InO₂ in C₁₈H₃₄InO₂) .

Key Differences :

Comparison with Functionally Similar Compounds

Zinc Stearate (C₃₆H₇₀O₄Zn)

Functional Similarities :

Key Differences :

| Property | C₁₈H₃₄InO₂ (Hypothetical) | Zinc Stearate |

|---|---|---|

| Metal Center | Indium (rare, costly) | Zinc (abundant, low-cost) |

| Thermal Stability | Likely high (In-O bond strength) | Moderate (decomposes above 120°C) |

| Industrial Use | Niche research applications | Widely used in plastics and rubbers |

C₉H₁₀O₃ (CAS 134-11-2)

Key Differences :

Research Implications and Gaps

- C₁₈H₃₄InO₂ remains underexplored compared to zinc or aluminum analogs. Its indium core may offer advantages in photovoltaics or OLEDs, but toxicity and cost barriers persist.

- Current data on similar compounds (e.g., C₉H₆BrNO₂, C₁₈H₃₄O₂) highlight the need for targeted studies on indium’s role in altering solubility and reactivity .

Biologische Aktivität

C18H34Ino2, commonly known as borneol, is a bicyclic monoterpene that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, potential therapeutic applications, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

- Chemical Formula : C18H34Ino2

- Molecular Weight : Approximately 282.47 g/mol

- Structure : Borneol consists of a bicyclic structure with a hydroxyl group, which contributes to its reactivity and interaction with biological systems.

Biological Activities

Borneol exhibits a range of biological activities that make it a compound of interest in pharmacology and medicinal chemistry. The following sections detail its key activities.

1. Antiviral Properties

Research indicates that borneol possesses significant antiviral activity. Studies have shown it to inhibit the replication of various viruses, including:

- Influenza Virus : Borneol has been found to reduce viral load and improve survival rates in infected subjects.

- Herpes Simplex Virus (HSV) : In vitro studies demonstrate that borneol can inhibit HSV replication by interfering with viral entry into host cells.

2. Anti-inflammatory Effects

Borneol has demonstrated anti-inflammatory properties through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : It reduces the production of cytokines such as TNF-α and IL-6, which are involved in inflammatory responses.

- Modulation of NF-kB Pathway : Borneol inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

3. Analgesic Activity

The analgesic effects of borneol have been documented in various studies:

- Pain Relief in Animal Models : Borneol administration resulted in significant pain reduction in models of acute and chronic pain.

- Mechanism of Action : The analgesic effect is believed to be mediated through modulation of pain pathways involving opioid receptors.

Case Studies

Several case studies illustrate the practical applications of borneol in clinical settings:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antiviral effects against influenza | Borneol significantly reduced viral replication and improved recovery times in infected mice. |

| Study 2 | Assess anti-inflammatory properties in arthritis models | Treatment with borneol led to decreased swelling and pain scores compared to control groups. |

| Study 3 | Investigate analgesic effects post-surgery | Patients receiving borneol reported lower pain levels and reduced need for analgesics post-operatively. |

The biological activity of borneol can be attributed to several mechanisms:

- Interaction with Cell Membranes : Borneol's lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability.

- Receptor Modulation : It acts on various receptors, including cannabinoid and opioid receptors, enhancing its analgesic properties.

- Antioxidant Activity : Borneol exhibits antioxidant properties that help mitigate oxidative stress, contributing to its anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.